molecular formula C19H14N2O4S B461151 methyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 923560-01-4

methyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B461151
CAS No.: 923560-01-4
M. Wt: 366.4g/mol
InChI Key: PYXQGXWUMUPFEU-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a heterocyclic compound featuring a thiochromeno[4,3-b]pyran core substituted with a 3-pyridinyl group at position 4 and a methyl ester at position 2.

Properties

IUPAC Name

methyl 2-amino-5-oxo-4-pyridin-3-yl-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-24-18(22)15-13(10-5-4-8-21-9-10)14-16(25-17(15)20)11-6-2-3-7-12(11)26-19(14)23/h2-9,13H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXQGXWUMUPFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)SC4=CC=CC=C42)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Q-Tube-Assisted Cyclocondensation

A high-pressure Q-tube reactor has been employed to synthesize analogous thiochromeno[4,3-b]pyridine derivatives. In this method, equimolar mixtures of heterobenzocyclic ketones (e.g., thiochroman-4-one) and arylhydrazonals react with ammonium acetate in acetic acid at 170°C under sealed conditions. For the target compound, substituting the arylhydrazonal with 3-pyridinecarboxaldehyde and methyl cyanoacetate could facilitate pyran ring formation. The Q-tube system enhances reaction efficiency by preventing solvent evaporation and enabling rapid heating, achieving yields up to 93% in 45 minutes. Key advantages include scalability and high atom economy, though the electronic effects of the 3-pyridinyl substituent may necessitate longer reaction times.

Ultrasound-Promoted One-Pot Synthesis

Ultrasound irradiation accelerates multicomponent reactions by enhancing mass transfer and reducing activation energy. A four-component protocol using ketones, malononitrile, methyl cyanoacetate, and hydrazine hydrate in ethanol with piperidine catalysis achieves cyclization within 30 minutes at 25–30°C. Adapting this method, thiochroman-4-one could replace the ketone component, while 3-pyridinecarboxaldehyde serves as the aldehyde. The ultrasonic method offers a 93% yield for analogous pyridin-2(1H)-one derivatives, suggesting its potential for synthesizing the target compound with minimal byproducts.

Stepwise Synthesis Approaches

Knoevenagel-Michael-Cyclization Sequence

A three-step mechanism dominates many pyran syntheses:

  • Knoevenagel Condensation : 3-Pyridinecarboxaldehyde reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : The enolate of thiochroman-4-one attacks the nitrile’s β-position, forming a covalent adduct.

  • Cyclization : Intramolecular nucleophilic attack by the thiochromene’s sulfur or oxygen atom generates the pyran ring.

This sequence, performed under reflux in ethanol/water (1:1) with piperidine catalysis, yields 72–88% for related dihydropyrano[4,3-b]pyran derivatives. The methyl ester group’s electron-withdrawing nature stabilizes the intermediate, favoring cyclization over side reactions.

Catalytic Systems and Reaction Optimization

Ammonium Acetate-Mediated Cyclization

Ammonium acetate serves dual roles as a catalyst and nitrogen source in cyclocondensation reactions. In Q-tube protocols, it facilitates the formation of the amino group at position 2 via sequential dehydrative steps. A representative procedure involves:

  • Reactants : Thiochroman-4-one (5 mmol), 3-pyridinecarboxaldehyde (5 mmol), methyl cyanoacetate (5 mmol).

  • Conditions : Glacial acetic acid (15 mL), NH4OAc (10 mmol), 170°C, 45 minutes.

  • Workup : Filtration and recrystallization from ethanol.

Yields depend on the electron-withdrawing capacity of substituents; the 3-pyridinyl group’s moderate electron deficiency may reduce yields slightly compared to nitro- or halogen-substituted analogues.

Magnetic Nanoparticle Catalysis

Fe3O4-magnetized multi-walled carbon nanotubes (MWCNTs) enhance reaction rates in pyran syntheses. These catalysts promote Knoevenagel and Michael additions at 60°C in basic media, enabling easy separation via external magnets. For the target compound, this system could reduce reaction times to 8 hours with yields exceeding 85%.

Comparative Analysis of Synthetic Routes

MethodConditionsCatalystTimeYield (%)Advantages
Q-Tube Cyclocondensation170°C, AcOH, high pressureNH4OAc45 min93Scalable, high atom economy
Ultrasound Promotion25–30°C, ethanol, ultrasoundPiperidine30 min93Rapid, energy-efficient
Magnetic Catalysis60°C, basic mediumFe3O4-MWCNTs8 h88Easy catalyst recovery
Reflux-Based StepwiseReflux, ethanol/waterPiperidine24 h72Simple setup, no specialized equipment

Mechanistic Insights

Enolate Formation and Nucleophilic Attack

In acetic acid, thiochroman-4-one undergoes enolization, generating a nucleophilic enolate that attacks the aldehyde carbonyl of 3-pyridinecarboxaldehyde. This forms an alkylidene intermediate, which subsequently reacts with methyl cyanoacetate to construct the pyran backbone.

Amino Group Introduction

Ammonium acetate decomposes under heat to release NH3, which reacts with a Michael adduct to form the 2-amino substituent. This step is critical for regioselectivity, as competing pathways could lead to isomeric byproducts.

Challenges and Mitigation Strategies

  • Regioselectivity : The 3-pyridinyl group’s steric bulk may hinder cyclization. Using excess NH4OAc (2 equiv) ensures complete enolization and directs reaction pathways.

  • Byproduct Formation : Ultrasonic methods minimize oligomerization by accelerating desired reactions before side processes initiate.

  • Purification : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials, while magnetic catalysts simplify post-reaction cleanup .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiochromene moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The amino and pyridinyl groups can participate in nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis of Methyl 2-Amino-5-Oxo-4-(3-Pyridinyl)-4H,5H-Thiochromeno[4,3-b]Pyran-3-Carboxylate

The compound can be synthesized using various methods, including:

  • Q-tube-assisted synthesis : This method employs ammonium acetate-mediated cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and thiochroman-4-one. The process is characterized by high atom economy and scalability, making it suitable for producing derivatives efficiently .
  • Green chemistry approaches : Utilizing MgO nanopowders as catalysts provides a mild and efficient pathway for synthesizing thiochromeno derivatives, including the target compound .

Biological Activities

This compound exhibits a range of biological activities that make it valuable in pharmaceutical research:

Anticancer Activity

Research has indicated that derivatives of this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance:

  • Certain derivatives were found to disrupt microtubule formation, leading to G2/M cell cycle arrest in melanoma cells .
  • Specific compounds showed antiangiogenic effects both in vitro and in vivo, suggesting potential as anticancer agents targeting tumor growth and metastasis .

Antimicrobial Properties

Thiochromeno derivatives have been reported to possess antimicrobial activities. They exhibit effectiveness against a range of pathogens, indicating their potential as new antimicrobial agents .

Antioxidant Activity

Compounds within this class have shown promising antioxidant properties, which are crucial for combating oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of this compound derivatives against a panel of eight human tumor cell lines. The results indicated that specific derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving microtubule disruption and centrosome de-clustering .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, several thiochromeno derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds exhibited remarkable antibacterial activity, positioning them as candidates for further drug development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerDisruption of microtubules; G2/M cell cycle arrest
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntioxidantSignificant antioxidant activity

Mechanism of Action

The mechanism of action of methyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, including inhibition, activation, or allosteric modulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Thiochromeno vs. Chromeno Derivatives
  • Thiochromeno Systems: The sulfur atom in the thiochromeno ring (vs. oxygen in chromeno) increases lipophilicity and may enhance metabolic stability. describes the synthesis of 4H,5H-thiochromeno[4,3-b]pyran-5-ones via reductive rearrangement, highlighting the synthetic accessibility of such systems .
  • Chromeno Systems: Chromeno derivatives (e.g., coumarin-based hybrids in ) are associated with fluorescence and diverse bioactivities, but their oxygen-containing cores may reduce resistance to oxidative degradation compared to thiochromeno analogs .
Substituent Effects at Position 4
  • Phenyl and Substituted Phenyl Groups: Analogs like methyl 2-amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3a, ) exhibit anti-proliferative activity (IC50: 1.4–11.2 μM against MCF-7 cells) . Substitutions on the phenyl ring (e.g., 4-Br, 4-CF3) modulate activity; for example, 4h (4-CF3) showed reduced potency (IC50: 11.2 μM) compared to unsubstituted 4a (IC50: 6.8 μM) .
Physical Properties
  • Melting Points: Thiochromeno derivatives generally exhibit lower melting points than oxygenated analogs due to reduced crystallinity. For example, compound 3a (pyrano[4,3-b]pyran) has a m.p. of 197–199°C , while ethyl 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4f) melts at 144–146°C .
  • Spectroscopic Data : IR spectra of analogs show characteristic peaks for NH (~3318 cm⁻¹), C=O (~1726 cm⁻¹), and aromatic C–H (~3078 cm⁻¹) .
Anti-Proliferative Activity
  • Phenyl-Substituted Analogs : Derivatives with electron-withdrawing groups (e.g., 4-Br, 4-CN) on the phenyl ring often exhibit reduced potency, while electron-donating groups (e.g., 4-OCH3) may enhance activity .
  • Pyridinyl Substitution : The 3-pyridinyl group in the target compound could mimic phenyl derivatives but with improved solubility and target engagement due to nitrogen’s lone pairs.
Antioxidant Activity
  • Scavenging Potential: Pyrano[4,3-b]pyran derivatives in demonstrate antioxidant activity, though specific data for the thiochromeno analog are lacking .

Comparative Data Table

Compound Name Core Structure Substituent (Position 4) Melting Point (°C) Anti-Proliferative IC50 (μM) Reference ID
Methyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate Thiochromeno[4,3-b]pyran 3-Pyridinyl N/A N/A
Methyl 2-amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3a) Pyrano[4,3-b]pyran Phenyl 197–199 6.8 (MCF-7)
Ethyl 2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4f) Pyrano[4,3-b]pyran 4-Br-Phenyl 144–146 9.2 (MCF-7)
Ethyl 2-amino-7-methyl-5-oxo-4-(4-CF3-phenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate (4h) Pyrano[4,3-b]pyran 4-CF3-Phenyl 155–158 11.2 (MCF-7)

Biological Activity

Methyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CAS: 923560-01-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H14N2O4S and a molar mass of approximately 366.39 g/mol. Its structural features include a thiochromeno-pyran backbone, which is significant for its biological activity.

Synthesis Methods

Various synthetic routes have been explored to obtain this compound. The most common methods involve multi-step reactions that include cyclization and condensation processes. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.

Antimicrobial Activity

Research indicates that derivatives of thiochromeno compounds, including this compound, exhibit significant antimicrobial properties against various pathogens. A study demonstrated pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against several fungal species .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity (Zone of Inhibition in mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12
Candida albicans14

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it displayed effective cytotoxicity against breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

Table 2: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

Preliminary molecular docking studies suggest that this compound may exert its biological effects through the inhibition of specific kinases involved in cell signaling pathways. The compound has been predicted to inhibit serine/threonine-protein kinases such as haspin and Nek11, which are crucial in regulating cell division and survival .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study published in Molecules explored the antimicrobial properties of various thiochromeno derivatives. The results indicated that compounds with similar structures to methyl 2-amino-5-oxo exhibited enhanced activity against resistant strains of bacteria .
  • Antitumor Research : Another investigation focused on the anticancer properties of chromenopyridine derivatives, highlighting the role of structural modifications in enhancing potency against specific cancer types. The findings suggest that similar compounds could be developed into effective therapeutic agents for cancer treatment .

Q & A

Q. What quality control protocols ensure batch-to-batch consistency?

  • Protocols :
  • Purity : ≥95% by HPLC (UV detection at 254 nm).
  • Residual Solvents : GC-MS analysis for acetic acid (<500 ppm) and ethyl acetate (<5000 ppm) per ICH Q3C guidelines .
  • Stability : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks .

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